molecular formula C14H17N5O3 B14157535 2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one CAS No. 958940-08-4

2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one

Cat. No.: B14157535
CAS No.: 958940-08-4
M. Wt: 303.32 g/mol
InChI Key: IQROGKFRSIENIV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-dimethylpyrazole through the condensation of acetylacetone and hydrazine . This intermediate is then reacted with appropriate aldehydes and amines to form the pyrimidine and oxazepine rings under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one is unique due to its combination of three distinct heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

958940-08-4

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one

InChI

InChI=1S/C14H17N5O3/c1-9-7-10(2)19(17-9)14-15-8-11-12(16-14)18(3-5-20)4-6-22-13(11)21/h7-8,20H,3-6H2,1-2H3

InChI Key

IQROGKFRSIENIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C3C(=N2)N(CCOC3=O)CCO)C

solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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